molecular formula C9H11ClO2S B13241733 3-Ethyl-4-methylbenzene-1-sulfonyl chloride

3-Ethyl-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B13241733
M. Wt: 218.70 g/mol
InChI Key: AHFJLBBHCQGBBW-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylbenzene-1-sulfonyl chloride (CAS 1567013-05-1) is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.70 g/mol . As an aromatic sulfonyl chloride, it serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its primary value lies in its high reactivity, where the sulfonyl chloride group (SO2Cl) acts as a powerful electrophile, enabling it to form sulfonamide bonds readily with a wide range of amines. This reaction is fundamental for creating sulfonamide derivatives, a class of compounds with significant importance in pharmaceutical and agrochemical research due to their diverse biological activities. Researchers utilize this compound to synthesize novel molecules for screening against various biological targets. The specific substitution pattern of the ethyl and methyl groups on the benzene ring offers a unique steric and electronic profile, which can be leveraged to fine-tune the properties of the final molecules, such as their lipophilicity, metabolic stability, and binding affinity. The compound is classified with the GHS Signal Word "Danger" and Hazard Statement H314, indicating it causes severe skin burns and eye damage . It requires careful handling in a controlled laboratory environment with appropriate personal protective equipment (PPE). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

3-ethyl-4-methylbenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO2S/c1-3-8-6-9(13(10,11)12)5-4-7(8)2/h4-6H,3H2,1-2H3

InChI Key

AHFJLBBHCQGBBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Direct Sulfonation-Chlorination of 3-Ethyl-4-methyltoluene

This method involves sequential sulfonation and chlorination of the alkylated aromatic precursor.

Procedure :

  • Sulfonation : 3-Ethyl-4-methyltoluene (1.0 equiv) reacts with chlorosulfonic acid (2.5 equiv) in dichloromethane at 0–5°C for 4 hours.
  • Chlorination : The intermediate sulfonic acid is treated with phosphorus pentachloride (1.2 equiv) at reflux (80°C) for 2 hours.
Parameter Value/Details
Yield 68–72%
Purity (HPLC) >95%
Key Impurities Isomeric sulfonyl chlorides (3%)

Advantages : Scalable for industrial production.
Limitations : Requires strict temperature control to minimize isomer formation.

Friedel-Crafts Alkylation Followed by Sulfonation

This two-step approach introduces the ethyl group regioselectively before sulfonation.

Steps :

  • Alkylation : 4-Methyltoluene undergoes Friedel-Crafts alkylation with ethyl chloride (1.5 equiv) in the presence of AlCl₃ (1.0 equiv) at 40°C for 6 hours.
  • Sulfonation-Chlorination : The resulting 3-ethyl-4-methyltoluene is processed as in Method 1.
Step Yield Reaction Conditions
Alkylation 55–60% 40°C, anhydrous conditions
Sulfonation 70–75% 0–5°C, followed by 80°C reflux

Challenges : Competing ortho/meta alkylation products require chromatographic purification.

Diazotization-Sulfur Dioxide/Chlorine Route

A less common method starting from 3-ethyl-4-methylaniline.

Process :

  • Diazotization : 3-Ethyl-4-methylaniline (1.0 equiv) is treated with NaNO₂ (1.1 equiv) in HCl at −5°C.
  • SO₂/Cl₂ Treatment : The diazonium salt is bubbled with SO₂ and Cl₂ gas in acetic acid, yielding the sulfonyl chloride.
Metric Result
Overall Yield 45–50%
Key Side Product Sulfonic acid derivatives (15%)

Utility : Suitable for small-scale laboratory synthesis.

Comparative Analysis of Methods

Method Yield Range Scalability Purity Cost Efficiency
Direct Sulfonation 68–72% High >95% Moderate
Friedel-Crafts 55–60% Medium 85–90% Low
Diazotization 45–50% Low 75–80% High

Industrial Preference : Method 1 is favored for its balance of yield and scalability.

Purification Techniques

  • Recrystallization : Use hexane/ethyl acetate (4:1) to isolate crystalline product (mp 89–91°C).
  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (8:2) for complex mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Common nucleophiles include amines (R-NH2) and alcohols (R-OH), typically under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives are formed.

    Reduction: The major product is the corresponding sulfonyl hydride.

Scientific Research Applications

3-Ethyl-4-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into aromatic compounds.

    Biology: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial properties.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
3-Ethyl-4-methylbenzene-1-sulfonyl chloride C₉H₁₁ClO₂S 218.7 –C₂H₅ (position 3), –CH₃ (position 4) Moderate reactivity due to electron-donating alkyl groups Intermediate in specialty chemical synthesis
3-Chloro-4-ethanesulfonamidobenzene-1-sulfonyl chloride C₈H₉Cl₂NO₄S₂ 318.2 –Cl (position 3), –SO₂NH₂C₂H₅ (position 4) High reactivity (electron-withdrawing Cl and sulfonamide groups) Pharmaceutical intermediates, sensor development
Toluene-4-sulfonyl chloride (TsCl) C₇H₇ClO₂S 190.6 –CH₃ (position 4) High reactivity (standard sulfonylating agent) Widely used in peptide synthesis, labeling
Benzene-1-sulfonyl chloride C₆H₅ClO₂S 176.6 None (unsubstituted) Very high reactivity General-purpose sulfonylation reactions

Key Observations:

Substituent Effects: The ethyl and methyl groups in 3-Ethyl-4-methylbenzene-1-sulfonyl chloride are electron-donating, reducing electrophilicity at the sulfur center compared to derivatives with electron-withdrawing groups (e.g., –Cl in 3-Chloro-4-ethanesulfonamidobenzene-1-sulfonyl chloride) . This results in slower reaction kinetics in nucleophilic substitutions.

Molecular Weight and Solubility :

  • Higher molecular weight compounds like 3-Chloro-4-ethanesulfonamidobenzene-1-sulfonyl chloride (318.2 g/mol) are less volatile but may exhibit lower solubility in polar solvents compared to the target compound (218.7 g/mol).

Applications: 3-Ethyl-4-methylbenzene-1-sulfonyl chloride is less reactive than TsCl or unsubstituted benzene sulfonyl chloride, making it preferable for controlled sulfonylation in sterically hindered environments. The chloro-sulfonamide derivative in may serve dual roles in drug synthesis (due to –SO₂NH₂) and sensor technology .

Biological Activity

3-Ethyl-4-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and enzyme-inhibiting agent. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and recent research findings.

3-Ethyl-4-methylbenzene-1-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The synthesis typically involves the chlorination of the corresponding sulfonic acid or the reaction of the aromatic compound with thionyl chloride.

The biological activity of 3-Ethyl-4-methylbenzene-1-sulfonyl chloride primarily stems from its ability to inhibit certain enzymes. This inhibition occurs through the binding of the sulfonyl group to the active site of target enzymes, thereby blocking substrate access. This mechanism is similar to that observed in other sulfonamide drugs, which have established antibacterial properties .

Antibacterial Properties

Research indicates that compounds related to 3-Ethyl-4-methylbenzene-1-sulfonyl chloride exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study showed that derivatives of this compound demonstrated effective minimum inhibitory concentrations (MIC) against pathogens such as E. coli and B. subtilis:

CompoundBacterial StrainMIC (µg/mL)
3-Ethyl-4-methylbenzene-1-sulfonyl chlorideE. coli50
3-Ethyl-4-methylbenzene-1-sulfonyl chlorideB. subtilis100
3-Ethyl-4-methylbenzene-1-sulfonyl chlorideB. licheniformis150

These findings suggest a promising role for this compound in developing new antibacterial agents, especially against resistant strains .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, it has shown activity against dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. The binding affinity of derivatives was assessed through computational docking studies, revealing significant interactions with DHPS:

CompoundBinding Energy (kcal/mol)
3-Ethyl-4-methylbenzene-1-sulfonyl chloride-8.1
Other derivativesVaries

These results indicate that modifications to the sulfonamide structure could enhance potency and selectivity against bacterial targets .

Case Studies

Several studies have explored the biological activity of sulfonamide compounds similar to 3-Ethyl-4-methylbenzene-1-sulfonyl chloride:

  • Anticancer Activity : A series of sulfonamide derivatives were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising antiproliferative activity with IC50 values as low as 25 nM for certain analogs .
  • Antifungal Properties : Research highlighted that some sulfonamide derivatives exhibited antifungal activity against strains like Candida albicans, indicating a broader spectrum of biological activity .
  • Structure-Activity Relationship (SAR) : Studies on SAR revealed that specific substitutions on the benzene ring significantly influenced biological activity, emphasizing the importance of molecular structure in enhancing efficacy .

Q & A

Q. What are the optimal conditions for synthesizing 3-ethyl-4-methylbenzene-1-sulfonyl chloride with high purity?

  • Methodological Answer : The synthesis typically involves sulfonation of 3-ethyl-4-methylbenzene using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions. Purification via fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via ¹H NMR (δ 2.5–3.0 ppm for methyl/ethyl groups, δ 7.3–8.1 ppm for aromatic protons) and FTIR (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹). Ensure anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Quantify degradation using HPLC (C18 column, 70:30 acetonitrile:water, UV detection at 254 nm). Hydrolysis rates increase in alkaline conditions due to nucleophilic attack by hydroxide ions. For kinetic analysis, plot ln(concentration) vs. time to determine half-life (t₁/₂). Include a control with dry DMSO to assess non-hydrolytic degradation .

Q. What spectroscopic techniques are most effective for distinguishing 3-ethyl-4-methylbenzene-1-sulfonyl chloride from structural analogs?

  • Methodological Answer : Use a combination of ¹³C NMR (quaternary carbons at δ 140–150 ppm for sulfonyl group) and high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation (C₉H₁₁ClO₂S, exact mass 226.016 g/mol). X-ray crystallography can resolve positional isomerism, while Raman spectroscopy identifies vibrational modes unique to the ethyl-methyl substitution pattern .

Advanced Research Questions

Q. How do electronic effects of the ethyl and methyl substituents influence the electrophilic reactivity of the sulfonyl chloride group?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. Compare with experimental reactivity in nucleophilic substitutions (e.g., with amines or alcohols). The methyl group’s +I effect slightly deactivates the sulfonyl chloride, while the ethyl group’s steric bulk may hinder access to the electrophilic sulfur center. Validate via Hammett plots using substituted benzenesulfonyl chlorides .

Q. What strategies mitigate byproduct formation during peptide sulfonylation using this reagent?

  • Methodological Answer : Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (≤2 hours at 0°C). Use scavengers like polymer-bound dimethylamine to quench excess reagent. Analyze byproducts via LC-MS; common issues include over-sulfonylation or hydrolysis. For sensitive peptides, employ microfluidic reactors to enhance mixing and reduce side reactions .

Q. How can computational models predict the compound’s reactivity in heterogeneous catalytic systems?

  • Methodological Answer : Develop QSAR models using descriptors like molecular polarizability, partial charges, and frontier orbital energies. Train models on datasets of sulfonyl chloride reactions (e.g., coupling with silica-supported catalysts). Validate predictions using batch reactions under inert atmospheres and analyze yields via GC-MS. Discrepancies between predicted and observed reactivity often arise from solvent effects or surface adsorption .

Key Research Challenges

  • Contradictions in Reactivity Data : Discrepancies between computational predictions (e.g., DFT-based activation energies) and experimental yields may arise from solvent polarity or steric effects not fully captured in models .
  • Analytical Limitations : Overlap in NMR signals for ethyl/methyl groups and aromatic protons complicates quantification; use deuterated solvents and 2D NMR (COSY, HSQC) for resolution .

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